molecular formula C22H15N3O5 B5150674 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide

2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5150674
M. Wt: 401.4 g/mol
InChI Key: UOMKAYGSRBFHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor that selectively targets the MDM2-p53 protein-protein interaction. The MDM2 protein is an important negative regulator of the tumor suppressor p53, which plays a crucial role in preventing the development of cancer. MI-2 has been shown to effectively inhibit the MDM2-p53 interaction in vitro and in vivo, providing a promising therapeutic strategy for cancer treatment.

Mechanism of Action

The MDM2 protein binds to the p53 protein and promotes its degradation, thereby suppressing its tumor suppressor function. 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide selectively binds to the MDM2 protein and disrupts its interaction with p53, leading to the stabilization and activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to effectively inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. In addition to its direct effects on the MDM2-p53 interaction, 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to modulate other cellular pathways, such as the PI3K/AKT/mTOR pathway and the NF-κB pathway, which are involved in cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its high selectivity for the MDM2 protein, which reduces the potential for off-target effects. However, 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has relatively poor solubility in water, which can limit its use in certain experimental settings. In addition, further studies are needed to determine the optimal dosing regimen and potential drug-drug interactions with other cancer therapies.

Future Directions

For research on 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide include the development of more potent and selective analogs, as well as the investigation of its efficacy in combination with other cancer therapies. In addition, the identification of biomarkers that can predict response to 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide treatment may help to personalize cancer therapy and improve patient outcomes. Furthermore, the use of 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide as a tool compound to study the MDM2-p53 pathway may provide insights into the development of new cancer therapies targeting this pathway.

Synthesis Methods

The synthesis of 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with 2-methylbenzylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with phthalic anhydride to form the isoindolinecarboxamide ring system. The final step involves the nitration of the nitro group in the presence of nitric acid to form 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide.

Scientific Research Applications

2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, demonstrating potent antitumor activity in various cancer types, including leukemia, breast cancer, and lung cancer. In addition to its direct effects on the MDM2-p53 interaction, 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit angiogenesis and metastasis.

properties

IUPAC Name

2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5/c1-13-6-2-4-8-18(13)24-21(27)15-11-10-14(12-16(15)22(24)28)20(26)23-17-7-3-5-9-19(17)25(29)30/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMKAYGSRBFHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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